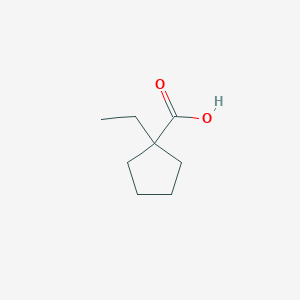

1-Ethylcyclopentane-1-carboxylic acid

Description

1-Ethylcyclopentane-1-carboxylic acid (C₈H₁₄O₂) is a cyclopentane derivative featuring a carboxylic acid group and an ethyl substituent at the 1-position of the cyclopentane ring. Its structure combines the steric effects of the ethyl group with the acidity of the carboxylic acid functionality. The ethyl group, as an electron-donating substituent, likely reduces the acidity of the carboxylic acid compared to derivatives with electron-withdrawing groups. This compound may serve as an intermediate in organic synthesis or pharmaceutical manufacturing, though specific applications require further study.

Properties

IUPAC Name |

1-ethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMLHEATBNFNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627478 | |

| Record name | 1-Ethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-19-8 | |

| Record name | 1-Ethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentane-1-carboxylic acid can be synthesized through several methods:

Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene using carbon dioxide under high pressure and temperature, with a suitable catalyst.

Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride for converting carboxylic acids to acid chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Acid chlorides.

Scientific Research Applications

1-Ethylcyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 1-Ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethoxycyclopentane-1-carboxylic Acid (CID 18953073)

1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C, CAS 77-55-4)

- Structure : Phenyl (aromatic) substituent instead of ethyl.

- Molecular Formula : C₁₂H₁₄O₂.

- Aromatic rings may also enable π-π stacking in pharmaceutical contexts, as seen in Caramiphen hydrochloride (a 1-phenyl derivative used as an antitussive) .

Ethyl 2-Amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0)

- Structure: Amino (-NH₂) and ester (-COOEt) groups on a cyclopentene ring.

- Molecular Formula: C₈H₁₁NO₂.

- Impact: The amino group enables participation in condensation reactions, while the unsaturated cyclopentene ring increases reactivity toward electrophilic additions. This compound is used in pharmaceutical intermediate synthesis .

Physicochemical Properties

Notes:

- Acidity: Electron-donating groups (EDG, e.g., ethyl) decrease carboxylic acid acidity, while electron-withdrawing groups (EWG, e.g., cyano, phenyl) increase it.

- Solubility : Polar substituents (e.g., ethoxy) enhance water solubility; aromatic groups favor organic solvents.

Biological Activity

1-Ethylcyclopentane-1-carboxylic acid (C8H14O2) is a cyclic carboxylic acid with potential biological activity. Its unique structure, which includes a cyclopentane ring and a carboxylic acid functional group, makes it an interesting subject for research in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Structure and Composition

- Chemical Formula : C8H14O2

- Molecular Weight : 142.19 g/mol

- CAS Number : 17206-19-8

- SMILES Notation : CCCC1(C(=O)O)CCCCC1

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| pKa | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding, which may enhance binding affinity to target proteins.

Study on Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymes, suggesting potential use as an anti-inflammatory agent.

- Enzyme Tested : Cyclooxygenase (COX)

- IC50 Value : 15 µM (indicating moderate inhibition)

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of COX | |

| Antimicrobial | Effective against E. coli and S. aureus |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Anti-inflammatory Agents : Due to its enzyme inhibition properties.

- Antimicrobial Agents : Potential use in treating bacterial infections.

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile of this compound, including:

- Detailed toxicity assessments.

- Exploration of its effects on other biological systems.

- Development of derivatives with enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.